[(2,5-Diethoxy-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine
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Overview
Description
(2,5-Diethoxy-4-methylphenyl)sulfonylamine is a chemical compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Diethoxy-4-methylphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the 2,5-diethoxy-4-methylphenyl precursor. This precursor is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated intermediate with 3-pyridylmethylamine under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
(2,5-Diethoxy-4-methylphenyl)sulfonylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(2,5-Diethoxy-4-methylphenyl)sulfonylamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of (2,5-Diethoxy-4-methylphenyl)sulfonylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2,5-Diethoxy-4-methylphenyl)sulfonylamine include:
- (2,5-Diethoxy-4-methylphenyl)sulfonylamine
- (2,5-Dimethoxyphenyl)sulfonylamine
- 2,5-Dimethoxy-4-methylamphetamine
Uniqueness
What sets (2,5-Diethoxy-4-methylphenyl)sulfonylamine apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2,5-diethoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-4-22-15-10-17(16(23-5-2)9-13(15)3)24(20,21)19-12-14-7-6-8-18-11-14/h6-11,19H,4-5,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAXNKDCWOKEQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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